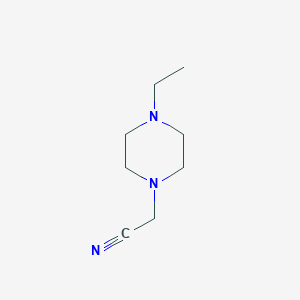

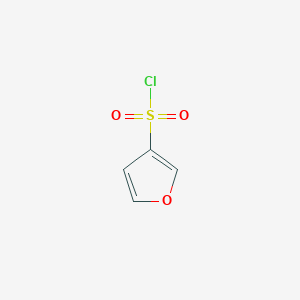

![molecular formula C9H12ClNS B1322711 2,3,4,5-テトラヒドロベンゾ[f][1,4]チアゼピン塩酸塩 CAS No. 14953-97-0](/img/structure/B1322711.png)

2,3,4,5-テトラヒドロベンゾ[f][1,4]チアゼピン塩酸塩

説明

2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine hydrochloride is a chemical compound that belongs to the class of benzothiazepines, which are heterocyclic compounds containing a benzene ring fused to a thiazepine ring. These compounds are of interest due to their potential pharmacological properties and their use as scaffolds in drug discovery .

Synthesis Analysis

The synthesis of tetrahydrobenzodiazepines has been achieved through various methods. One approach involves the SN2-type ring-opening of N-activated aziridines with 2-bromobenzylamine, followed by intramolecular cyclization using copper powder to mediate the C-N bond formation, resulting in high yields and excellent enantiomeric excess . Another method reported the synthesis of tetrahydrobenzo[1,4]thiazepines via N-acyliminium cyclization, starting with 4-methoxythiophenol, which provided an efficient and scalable route to the target structure .

Molecular Structure Analysis

The molecular structure of 2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine hydrochloride is characterized by a seven-membered thiazepine ring fused to a benzene ring. The synthesis of related structures, such as 2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxides, involves sulfonylation, alkylation, and cyclization steps, which highlight the complexity and diversity of the molecular architecture within this class of compounds .

Chemical Reactions Analysis

Benzothiazepines can undergo various chemical reactions, including hydrolysis, ring contraction, and cyclization. For instance, 1,2,4,3,5-benzotrithiadiazepine was found to hydrolyze in pyridine to yield a macrocyclic structure . Additionally, ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides has been used to access 4H-benzo[b][1,4]thiazine 1,1-dioxides, demonstrating the versatility of these compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazepines are influenced by their molecular structure. The solid-phase synthesis of these compounds allows for the introduction of various substituents, which can affect properties such as solubility, melting point, and reactivity. The trisubstituted 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides synthesized on solid support illustrate the potential for diversity in physical and chemical properties . Additionally, the antimicrobial activity of 2,4-diaryl-2,3-dihydrobenzo[b][1,4]thiazepines suggests that the structural features of these compounds can be fine-tuned to enhance biological activity .

科学的研究の応用

Safety and Hazards

作用機序

Target of Action

Benzothiazepine derivatives, a class to which this compound belongs, have been reported to inhibit bile acid transport . This suggests that the compound may interact with proteins involved in bile acid reabsorption.

Mode of Action

It’s known that benzothiazepines act as positive allosteric modulators, increasing the total conduction of chloride ions across the neuronal cell membrane . This leads to a hyperpolarization of the neuron and a decrease in neuronal activity .

Biochemical Pathways

The inhibition of bile acid transport can affect the enterohepatic circulation of bile acids, which play a crucial role in the digestion and absorption of dietary fats .

Pharmacokinetics

Benzodiazepines, a related class of compounds, are classified based on their half-life for elimination, which is an estimation of the time needed to reduce the drug concentration in the plasma by half .

Result of Action

The inhibition of bile acid transport can increase bile acid flow to the colon, promoting the intestinal tract to secrete more water and facilitate defecation .

Action Environment

It’s known that the compound should be stored in an inert atmosphere at room temperature .

生化学分析

Biochemical Properties

2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with ryanodine receptor type 2 (RyR2) and sarco/endoplasmic reticulum calcium ATPase 2a (SERCA2a) in cardiac muscle cells . These interactions are crucial for calcium ion regulation within cells, affecting muscle contraction and relaxation processes. The compound’s ability to stabilize RyR2 and stimulate SERCA2a activity highlights its potential in modulating calcium homeostasis, which is vital for proper cellular function.

Cellular Effects

2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine hydrochloride exerts various effects on different cell types and cellular processes. In cardiac muscle cells, it influences calcium signaling pathways, which are essential for muscle contraction and relaxation . The compound’s interaction with RyR2 and SERCA2a affects calcium ion release and uptake, thereby modulating the contraction cycle of the heart muscle. Additionally, it has been observed to impact gene expression related to calcium handling proteins, further influencing cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of 2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine hydrochloride involves its binding interactions with key biomolecules. The compound binds to RyR2, preventing excessive calcium ion leakage from the sarcoplasmic reticulum . This stabilization of RyR2 is crucial for maintaining calcium homeostasis within cells. Furthermore, the compound activates SERCA2a, enhancing its ability to pump calcium ions back into the sarcoplasmic reticulum, thus promoting muscle relaxation. These interactions at the molecular level are essential for the compound’s overall effect on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine hydrochloride have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under inert atmospheric conditions at room temperature . Over extended periods, it maintains its ability to interact with RyR2 and SERCA2a, suggesting that its biochemical properties are preserved. Long-term studies in vitro and in vivo have indicated that the compound continues to modulate calcium homeostasis without significant degradation, making it a reliable agent for biochemical research.

Dosage Effects in Animal Models

The effects of 2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively stabilizes RyR2 and enhances SERCA2a activity, promoting proper calcium handling in cardiac cells . At higher doses, there may be potential toxic or adverse effects, including disruptions in calcium homeostasis and cellular metabolism. It is crucial to determine the optimal dosage to maximize the compound’s beneficial effects while minimizing any harmful outcomes.

Metabolic Pathways

2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine hydrochloride is involved in metabolic pathways related to calcium ion regulation. It interacts with enzymes such as SERCA2a, which plays a pivotal role in pumping calcium ions back into the sarcoplasmic reticulum . This interaction is essential for maintaining calcium homeostasis and ensuring proper muscle function. The compound’s influence on metabolic flux and metabolite levels further underscores its significance in biochemical processes.

Transport and Distribution

Within cells and tissues, 2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine hydrochloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the sarcoplasmic reticulum in cardiac muscle cells . The compound’s ability to accumulate in specific cellular compartments is crucial for its effectiveness in modulating calcium homeostasis and cellular function.

Subcellular Localization

The subcellular localization of 2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine hydrochloride is primarily within the sarcoplasmic reticulum of cardiac muscle cells . This localization is directed by targeting signals and post-translational modifications that ensure the compound reaches its intended site of action. The compound’s presence in the sarcoplasmic reticulum is vital for its role in stabilizing RyR2 and activating SERCA2a, thereby influencing calcium ion regulation and muscle function.

特性

IUPAC Name |

2,3,4,5-tetrahydro-1,4-benzothiazepine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS.ClH/c1-2-4-9-8(3-1)7-10-5-6-11-9;/h1-4,10H,5-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQHPDMXJONCGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=CC=CC=C2CN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623670 | |

| Record name | 2,3,4,5-Tetrahydro-1,4-benzothiazepine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14953-97-0 | |

| Record name | 2,3,4,5-Tetrahydro-1,4-benzothiazepine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322633.png)

![3-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid](/img/structure/B1322635.png)

![3-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1322637.png)

![2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322643.png)

![2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322644.png)